molecular formula C20H22N4O3 B5664685 N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(1-methylindazole-3-carbonyl)pyrrolidin-3-yl]acetamide

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(1-methylindazole-3-carbonyl)pyrrolidin-3-yl]acetamide

Cat. No.: B5664685
M. Wt: 366.4 g/mol
InChI Key: AJMFGOKWPAZJJF-HZPDHXFCSA-N
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Description

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(1-methylindazole-3-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a furan ring, and an indazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(1-methylindazole-3-carbonyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.

    Attachment of the Indazole Moiety: The indazole group is introduced through a condensation reaction with an indazole derivative.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(1-methylindazole-3-carbonyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indazole moiety can be reduced under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(1-methylindazole-3-carbonyl)pyrrolidin-3-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(1-methylindazole-3-carbonyl)pyrrolidin-3-yl]acetamide: shares structural similarities with other indazole and pyrrolidine derivatives, such as:

Uniqueness

  • The unique combination of the furan, indazole, and pyrrolidine rings in this compound sets it apart from other compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(1-methylindazole-3-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-8-9-18(27-12)15-10-24(11-16(15)21-13(2)25)20(26)19-14-6-4-5-7-17(14)23(3)22-19/h4-9,15-16H,10-11H2,1-3H3,(H,21,25)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMFGOKWPAZJJF-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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